N,N'-Diacetyl-1,4-phenylenediamine

Catalog No.
S570831
CAS No.
140-50-1
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diacetyl-1,4-phenylenediamine

CAS Number

140-50-1

Product Name

N,N'-Diacetyl-1,4-phenylenediamine

IUPAC Name

N-(4-acetamidophenyl)acetamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

KVEDKKLZCJBVNP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C

Synonyms

DAPPD, N,N'-diacetyl-p-phenylenediamine

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C

Synthesis and Characterization:

N,N'-Diacetyl-1,4-phenylenediamine (DAD) is a well-known organic compound with the formula C₁₀H₁₂N₂O₂. It can be synthesized through various methods, including the reaction of 1,4-phenylenediamine with acetic anhydride []. DAD can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Organic Chemistry:

DAD finds applications in various areas of organic chemistry due to its functional groups and reactivity. Here are some notable examples:

  • As a precursor for the synthesis of heterocyclic compounds: DAD can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinoxalines and pyrazines, which possess diverse biological activities [, ].
  • As a building block in the preparation of polymers: DAD can be incorporated into the backbone of polymers, leading to materials with specific properties like thermal stability and electrical conductivity [].
  • As a ligand in coordination chemistry: DAD can act as a bidentate chelating ligand, forming complexes with metal ions. These complexes have potential applications in catalysis and material science [].

Applications in Medicinal Chemistry:

DAD has been explored for its potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds. Studies have shown that DAD exhibits various biological activities, including:

  • Antioxidant activity: DAD has been shown to possess free radical scavenging properties, potentially offering protection against oxidative stress [].
  • Antimicrobial activity: DAD exhibits antibacterial and antifungal activity against various pathogens, warranting further investigation for its potential as a disinfectant or antimicrobial agent [].
  • Anticancer activity: Preliminary studies suggest that DAD might possess antitumor activity, although further research is needed to understand its mechanism of action and potential therapeutic applications.

N,N'-Diacetyl-1,4-phenylenediamine is an organic compound with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol. It features a benzene ring with two acetamide groups at the para positions, making it a derivative of 1,4-phenylenediamine. This compound is primarily recognized for its applications in the cosmetic industry, particularly as a colorant in hair dyes due to its ability to react with hydrogen peroxide, forming larger colored molecules that provide lasting effects .

  • Oxidation: The compound can be oxidized to produce quinone derivatives, which have various applications in dyeing and other chemical processes.
  • Acetylation: The presence of amine groups allows for further acetylation reactions, enhancing its reactivity and potential applications in organic synthesis .

Recent studies have highlighted the biological significance of N,N'-diacetyl-1,4-phenylenediamine. It has been shown to restore microglial phagocytosis and improve cognitive functions in Alzheimer's disease transgenic mice. The compound enhances microglial clearance of amyloid-beta species by downregulating pro-inflammatory pathways, specifically through the suppression of the NF-κB pathway and reducing the production of inflammatory mediators like caspase-1 and interleukin-1 beta . This neuroprotective property suggests potential therapeutic applications in neurodegenerative diseases.

Several methods exist for synthesizing N,N'-diacetyl-1,4-phenylenediamine:

  • Direct Acetylation: This method involves the acetylation of 1,4-phenylenediamine using acetic anhydride or acetyl chloride under controlled conditions.
  • Catalytic Reduction: Nitro-substituted derivatives can be reduced and subsequently acetylated to yield N,N'-diacetyl-1,4-phenylenediamine.
  • One-Pot Reactions: Recent advancements have introduced one-pot reductive acetylation techniques using palladium catalysts in aqueous media, enhancing yield and efficiency while minimizing environmental impact .

N,N'-Diacetyl-1,4-phenylenediamine is utilized in various fields:

  • Cosmetics: Primarily used as a hair dye colorant due to its stable color formation upon oxidation.
  • Pharmaceuticals: Its neuroprotective properties make it a candidate for further research in treating neurodegenerative conditions.
  • Dyes and Pigments: Employed in the synthesis of various dyes due to its ability to form complex structures upon oxidation.

Studies have indicated that N,N'-diacetyl-1,4-phenylenediamine interacts with biological systems at the molecular level. Its ability to modulate inflammatory responses in microglia suggests that it could influence neuroinflammatory pathways significantly. Further research into its pharmacokinetics and interactions with other cellular components is necessary to fully understand its therapeutic potential .

N,N'-Diacetyl-1,4-phenylenediamine shares similarities with several other compounds that contain phenylene diamine structures or acetamide functionalities. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1,4-PhenylenediamineContains two amine groupsPrecursor for many derivatives
N,N'-Dimethyl-1,4-phenylenediamineTwo methyl groups instead of acetyl groupsDifferent reactivity profile
N,N'-Diethyl-1,4-phenylenediamineTwo ethyl groupsVarying solubility and stability
N,N'-Diacetyl-o-phenylenediamineAcetamide groups at ortho positionsDifferent steric effects on reactivity

N,N'-Diacetyl-1,4-phenylenediamine's unique combination of properties—particularly its neuroprotective effects—distinguishes it from these similar compounds, making it a subject of interest in both cosmetic and pharmaceutical research .

XLogP3

0.8

UNII

I96A01798W

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

140-50-1

Wikipedia

N,N'-diacetyl-1,4-phenylenediamine

General Manufacturing Information

Acetamide, N,N'-1,4-phenylenebis-: INACTIVE

Dates

Modify: 2023-08-15

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